1-[3-(2-Methoxyphenyl)-1H-pyrazole-5-carbonyl]-4-phenylpiperazine
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Overview
Description
1-[3-(2-Methoxyphenyl)-1H-pyrazole-5-carbonyl]-4-phenylpiperazine is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a methoxyphenyl group attached to a pyrazole ring, which is further connected to a phenylpiperazine moiety. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(2-Methoxyphenyl)-1H-pyrazole-5-carbonyl]-4-phenylpiperazine typically involves multiple steps, starting from readily available starting materials. One common method involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine, catalyzed by vitamin B1. This reaction proceeds with high yields and is characterized by simple operation and metal-free catalysis .
Industrial Production Methods
For industrial-scale production, the synthesis route may be optimized to improve yield and reduce costs. This often involves the use of specific catalysts and solvents to facilitate the reaction and purification processes. For example, the use of Yb(OTf)3 in acetonitrile has been reported to catalyze the addition reaction of 1-(2-methoxyphenyl)piperazine and oxetane, forming key intermediates that can be further processed .
Chemical Reactions Analysis
Types of Reactions
1-[3-(2-Methoxyphenyl)-1H-pyrazole-5-carbonyl]-4-phenylpiperazine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to ensure optimal yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of the original compound, while reduction reactions may produce reduced forms with different functional groups.
Scientific Research Applications
1-[3-(2-Methoxyphenyl)-1H-pyrazole-5-carbonyl]-4-phenylpiperazine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for various diseases.
Mechanism of Action
The mechanism of action of 1-[3-(2-Methoxyphenyl)-1H-pyrazole-5-carbonyl]-4-phenylpiperazine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes, leading to changes in biochemical pathways. The exact mechanism can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives and phenylpiperazine compounds, such as:
- 1-(4-Methoxyphenyl)-3,5-Dimethyl-1H-Pyrazole-4-Carboxylic Acid Ethyl Ester
- 2-(3’-Methoxyphenyl) Benzimidazole-4-Carboxamide
Uniqueness
What sets 1-[3-(2-Methoxyphenyl)-1H-pyrazole-5-carbonyl]-4-phenylpiperazine apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H22N4O2 |
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Molecular Weight |
362.4 g/mol |
IUPAC Name |
[3-(2-methoxyphenyl)-1H-pyrazol-5-yl]-(4-phenylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C21H22N4O2/c1-27-20-10-6-5-9-17(20)18-15-19(23-22-18)21(26)25-13-11-24(12-14-25)16-7-3-2-4-8-16/h2-10,15H,11-14H2,1H3,(H,22,23) |
InChI Key |
RCXQPHYFMMOCSJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=NNC(=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4 |
Origin of Product |
United States |
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